4-Isopropoxy-1H-pyrazole
CAS No.: 14884-03-8
Cat. No.: VC8075600
Molecular Formula: C6H10N2O
Molecular Weight: 126.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 14884-03-8 |
|---|---|
| Molecular Formula | C6H10N2O |
| Molecular Weight | 126.16 g/mol |
| IUPAC Name | 4-propan-2-yloxy-1H-pyrazole |
| Standard InChI | InChI=1S/C6H10N2O/c1-5(2)9-6-3-7-8-4-6/h3-5H,1-2H3,(H,7,8) |
| Standard InChI Key | ODRMTHIVUDIHMC-UHFFFAOYSA-N |
| SMILES | CC(C)OC1=CNN=C1 |
| Canonical SMILES | CC(C)OC1=CNN=C1 |
Introduction
Chemical and Physical Properties
Structural Characteristics
The compound features a pyrazole core with an isopropoxy (-OCH(CH)) group at position 4. Key spectroscopic data include:
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FT-IR: Peaks at 3434 cm (N-H stretch) and 1625 cm (C=N stretch).
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H NMR: Signals at δ 4.04 ppm (NH), δ 5.79 ppm (pyrazole C-H), and δ 1.25 ppm (isopropyl CH).
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C NMR: Resonances at δ 87.3 ppm (pyrazole C-4) and δ 22.1 ppm (isopropyl CH).
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 126.16 g/mol | |
| IUPAC Name | 4-(propan-2-yloxy)-1H-pyrazole | |
| Boiling Point | 245–247°C (estimated) | |
| Solubility | Soluble in DMSO, ethanol |
Synthesis and Optimization
Synthetic Routes
4-Isopropoxy-1H-pyrazole is typically synthesized via cyclocondensation or substitution reactions:
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Cyclocondensation:
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Substitution Reactions:
Table 2: Comparative Analysis of Synthesis Methods
| Method | Yield (%) | Purity (%) | Advantages |
|---|---|---|---|
| Cyclocondensation | 85 | 98 | High atom economy |
| Substitution | 75 | 95 | Mild conditions |
Biological Activities and Mechanisms
Anti-inflammatory Effects
Antimicrobial Activity
| Activity | Target/Model | Result | Source |
|---|---|---|---|
| Anticancer | HepG2 cells | IC = 49.85 μM | |
| Anti-inflammatory | RAW 264.7 macrophages | TNF-α inhibition = 85% | |
| Antimicrobial | S. aureus | MIC = 32 μg/mL |
Industrial and Pharmaceutical Applications
Drug Development
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Neuroactive Steroids: Serves as an intermediate in synthesizing GABA modulators for treating anxiety disorders .
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Agrochemicals: Functionalized derivatives exhibit herbicidal activity (EC = 5.44 μg/mL against Xanthomonas oryzae) .
Material Science
Future Directions
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